6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of an ethyl group at the 6th position, a methoxy group at the 3rd position, and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvent.
Substitution: NaI, acetone, reflux conditions.
Major Products Formed
Oxidation: Formation of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of this compound.
Substitution: Formation of 6-Ethyl-3-iodo-5,6,7,8-tetrahydronaphthalen-2-ol.
Scientific Research Applications
6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the ethyl and methoxy groups.
3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but lacks the ethyl group.
Uniqueness
6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both ethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H18O2/c1-3-9-4-5-10-7-12(14)13(15-2)8-11(10)6-9/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
HQGNTSFNHLSFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=CC(=C(C=C2C1)OC)O |
Origin of Product |
United States |
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